molecular formula C14H21N3O3 B1406241 (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine CAS No. 1462951-27-4

(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine

Cat. No. B1406241
CAS RN: 1462951-27-4
M. Wt: 279.33 g/mol
InChI Key: IZGBNUQKVBFOKZ-LLVKDONJSA-N
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Description

“(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also has a nitro group (-NO2) and a propoxy group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, nitro group, and propoxy group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitro group could potentially undergo reduction reactions, and the piperidine ring could participate in various reactions typical for amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Reaction Kinetics and Mechanisms

Studies have explored the kinetics and mechanisms of reactions involving nitroxide radicals and thiyl radicals. These reactions are crucial in understanding the antioxidant properties of nitroxides, which protect cells and tissues from radical-induced damage. The kinetics of these reactions provide insight into the protective mechanisms of nitroxides against reactive oxygen- and nitrogen-derived species in the presence of thiols (Goldstein, Samuni, & Merényi, 2008).

Pharmacological Applications

Nitroxides, structurally related to (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine, have been studied for their metabolic pathways in human keratinocyte cell lines. These studies are foundational for using nitroxides as spin labels in electron spin resonance (ESR) studies, potentially advancing the development of diagnostic and therapeutic applications in medicine (Kroll, Langner, & Borchert, 1999).

Material Science Applications

The oxidation processes involving nitroxide radicals are utilized in the stabilization mechanisms of polymers. Research into the in situ detection of hindered amine stabilizer consumption in polymers through oxidation provides valuable information for enhancing polymer stability and longevity, which is crucial for the development of durable polymeric materials (Commereuc, Scheirs, Verney, & Lacoste, 1998).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with a piperidine ring are used in the treatment of pain, depression, and other conditions. The nitro group and the propoxy group could also influence its biological activity .

Safety and Hazards

As with any chemical compound, handling “(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine” would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for its potential use as a pharmaceutical drug, or researchers could investigate its chemical reactions and synthesis methods .

properties

IUPAC Name

(3R)-1-(4-nitro-3-propan-2-yloxyphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10(2)20-14-8-12(5-6-13(14)17(18)19)16-7-3-4-11(15)9-16/h5-6,8,10-11H,3-4,7,9,15H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGBNUQKVBFOKZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCCC(C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC[C@H](C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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